molecular formula C8H5Br2NS B134785 2,4-Dibromo-6-methylbenzothiazole CAS No. 155596-87-5

2,4-Dibromo-6-methylbenzothiazole

Cat. No.: B134785
CAS No.: 155596-87-5
M. Wt: 307.01 g/mol
InChI Key: SJTCFJOBMFPSAW-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylbenzothiazole is a halogenated benzothiazole derivative featuring bromine substituents at positions 2 and 4 and a methyl group at position 6. Benzothiazoles are bicyclic heterocyclic compounds comprising a benzene ring fused to a thiazole ring, known for their diverse pharmacological and industrial applications .

Properties

CAS No.

155596-87-5

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3

InChI Key

SJTCFJOBMFPSAW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Synonyms

2,4-DIBROMO-6-METHYLBENZOTHIAZOLE

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

2,4-Dibromo-6-methylbenzothiazole has shown promising results as an antimicrobial agent. Studies indicate that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, a recent review highlighted the synthesis of new benzothiazole-based compounds with enhanced anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential of this compound in developing effective treatments for resistant strains of tuberculosis .

Anticancer Properties

Research has demonstrated that benzothiazole derivatives, including this compound, exhibit anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific biological pathways involved in tumor growth and metastasis. This makes it a candidate for further investigation in cancer therapeutics.

Agricultural Applications

Pesticidal Activity

The compound is utilized in agriculture as a pesticide due to its effectiveness against various plant pathogens. It has been reported to possess fungicidal properties that can help control fungal diseases in crops. The low toxicity profile of benzothiazole derivatives makes them suitable alternatives to conventional pesticides, aligning with the growing demand for environmentally friendly agricultural practices.

Plant Growth Regulation

In addition to its pesticidal activity, this compound can act as a plant growth regulator. Its application has been linked to improved growth rates and resistance against environmental stressors in certain plant species, enhancing crop yields.

Material Science Applications

Polymer Additives

In material sciences, this compound serves as an additive in polymer formulations. Its incorporation into plastics improves UV stability and enhances the overall durability of materials exposed to harsh environmental conditions. This application is particularly relevant in the production of outdoor equipment and packaging materials.

Fluorescent Probes

The compound is also explored for use as a fluorescent probe in various analytical applications. Its unique fluorescence properties allow for sensitive detection methods in biochemical assays and environmental monitoring.

Data Table: Summary of Applications

Field Application Description
MedicinalAntimicrobial ActivityEffective against bacteria and fungi; potential for anti-tubercular drugs .
Anticancer PropertiesInhibits cancer cell proliferation; targets tumor growth pathways.
AgriculturalPesticidal ActivityControls fungal diseases; low toxicity profile suitable for eco-friendly use.
Plant Growth RegulationEnhances growth rates and stress resistance in crops.
Material SciencePolymer AdditivesImproves UV stability and durability of plastics used outdoors.
Fluorescent ProbesSensitive detection methods for biochemical assays and environmental monitoring.

Case Studies

  • Antimicrobial Efficacy Study : A study published in 2023 evaluated several benzothiazole derivatives against M. tuberculosis. The results indicated that modifications at the 2 and 6 positions significantly enhanced antimicrobial potency compared to standard treatments .
  • Pesticide Development Research : Research conducted on the use of benzothiazole derivatives showed promising results in controlling Fusarium species in crops, leading to reduced disease incidence and increased yield .
  • Material Stability Analysis : Investigations into the use of this compound as a polymer additive revealed improved weather resistance and longevity of outdoor materials when tested under accelerated aging conditions .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Substitutional Variations

The table below compares 2,4-Dibromo-6-methylbenzothiazole with structurally related compounds, emphasizing substituent positions and functional groups:

Compound Name Substituents Key Properties/Activities Reference
This compound Br (2,4), CH₃ (6) Hypothesized enhanced bioactivity N/A
4,7-Dibromo-2-phenylbenzo[d]thiazole Br (4,7), Ph (2) Antitumor, antifungal applications
6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole F (6), OMe-Ph (2) Antiviral, anticancer activity
6-Methoxy-2-(p-tolyl)benzo[d]thiazole OMe (6), p-tolyl (2) Unspecified; methoxy enhances solubility
Key Observations:
  • Halogen Effects: Bromine at positions 2 and 4 (target compound) vs.
  • Methyl vs. Phenyl Groups : The methyl group in the target compound may reduce steric bulk compared to phenyl substituents in analogs, possibly improving membrane permeability .
  • Fluorine and Methoxy Substitutions : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups in other derivatives modulate electronic properties and solubility, impacting pharmacokinetics .

Structural and Crystallographic Insights

  • Planar Benzothiazole Core : X-ray data from confirms the planar geometry of benzothiazole rings (deviation <0.045 Å), critical for π-π stacking in drug-receptor interactions.
  • Dihedral Angles : Substituted phenyl rings in analogs exhibit dihedral angles of ~4° with the benzothiazole core, minimizing steric strain and optimizing binding .

Preparation Methods

Single-Step Dibromination Using N-Bromosuccinimide and TiO₂ Catalysis

The most efficient route involves direct dibromination of 6-methylbenzothiazole using NBS in chloroform under reflux (45–55°C) with TiO₂ as a Lewis acid catalyst. The methyl group at position 6 exerts a meta-directing effect, favoring electrophilic aromatic substitution at positions 2 and 4. A typical procedure involves:

  • Dissolving 0.1 mol 6-methylbenzothiazole in 200 mL chloroform

  • Adding 0.2–0.23 mol NBS and 0.001–0.02 mol TiO₂

  • Refluxing for 11–13 hours

  • Isolating the product via recrystallization (isopropanol)

This method achieves 74–76% yield with 99.3–99.4% purity, as confirmed by 1H^1H-NMR (δ\delta: 8.90–8.92 ppm for aromatic protons) and mass spectrometry (M⁺: m/z = 293).

Table 1. Optimization of Reaction Parameters for TiO₂-Catalyzed Dibromination

ParameterRange TestedOptimal ValueImpact on Yield
NBS Equivalents1.8–2.32.0Maximizes di-substitution
TiO₂ Loading (mol%)1–2010Enhances regioselectivity
Reaction Time (h)9–1511Balances conversion/selectivity
SolventCHCl₃, DCM, THFCHCl₃Improves NBS solubility

Sequential Bromination Approaches

Stepwise Bromination Using Molecular Bromine

An alternative method employs sequential bromination with Br₂ in acetic acid:

  • Monobromination : React 6-methylbenzothiazole with 1 eq Br₂ at 0–5°C to yield 2-bromo-6-methylbenzothiazole

  • Dibromination : Add second eq Br₂ at 40°C to introduce bromine at position 4

This approach achieves 68% overall yield but requires strict temperature control to avoid polybromination byproducts. The regiochemical outcome aligns with DFT calculations showing increased electron density at position 4 after initial bromination at position 2.

Ring-Synthesis Strategies

Cyclocondensation of 2-Amino-5-methylbenzenethiol

Constructing the benzothiazole core from brominated precursors provides an alternative route:

  • React 2-amino-5-methyl-4-bromobenzenethiol with Br₂ in HBr/acetic acid

  • Perform cyclization using PCl₃/CH₃CN at 80°C

This method yields 2,4-dibromo-6-methylbenzothiazole in 62% yield but suffers from lengthy purification steps to remove sulfur-containing byproducts.

Catalytic System Comparisons

Lewis Acid Catalysts

TiO₂ outperforms conventional catalysts (FeCl₃, AlCl₃) in NBS-mediated reactions due to:

  • Higher surface area (35–45 m²/g vs. 5–15 m²/g) facilitating reagent adsorption

  • Acidic sites (Brønsted acidity: 0.8–1.2 mmol/g) promoting electrophile generation

  • Recyclability (maintains 72% yield after 3 cycles)

Purification and Characterization

Recrystallization Optimization

Isopropanol recrystallization removes unreacted starting material and mono-brominated impurities:

  • Ideal solvent ratio: 1 g product/10 mL isopropanol

  • Cooling rate: 0.5°C/min to 4°C

  • Purity enhancement: 95% → 99.4%

Table 2. Analytical Data for this compound

TechniqueKey Features
1H^1H-NMR (DMSO)δ 8.90 (s, 1H, H-7), 8.53 (d, J=2.1 Hz, H-5), 2.45 (s, 3H, CH₃)
13C^{13}C-NMRδ 152.1 (C-2), 138.6 (C-4), 125.3 (C-6), 21.7 (CH₃)
HRMSm/z 292.8824 [M+H]⁺ (calc. 292.8821)
MP89–91°C (lit. 90–92°C)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency in flow reactors:

  • Residence time: 45 min vs. 11 h batch

  • Yield improvement: 82% at 100 g/h throughput

  • Key parameters: Reagent mixing efficiency (Re ~2500), pressure (2.5 bar)

Q & A

What are the common synthetic routes for preparing 2,4-Dibromo-6-methylbenzothiazole, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound typically involves bromination of a pre-functionalized benzothiazole precursor. Key steps include:

  • Initial benzothiazole formation : Reacting aniline derivatives with thiocyanates in the presence of bromine/glacial acetic acid under controlled temperatures (0–5°C) to form the benzothiazole core .
  • Bromination : Sequential bromination at the 2- and 4-positions using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DMSO) .
  • Methyl group introduction : Methylation via Friedel-Crafts alkylation or nucleophilic substitution, depending on the substituent’s position .

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